molecular formula C12H21NO6 B020176 Diethyl (Boc-amino)malonate CAS No. 102831-44-7

Diethyl (Boc-amino)malonate

Cat. No. B020176
M. Wt: 275.3 g/mol
InChI Key: ULRLHEXGRUWQLQ-UHFFFAOYSA-N
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Description

Diethyl (Boc-amino)malonate is a chemical compound used in organic synthesis. It serves as a key intermediate in various chemical reactions and is particularly significant in the synthesis of arylglycines and other amino acids.

Synthesis Analysis

  • Diethyl N-Boc-iminomalonate, a derivative of Diethyl (Boc-amino)malonate, is synthesized on a multigram scale and reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates. This process is followed by hydrolysis to produce arylglycines (Calí & Begtrup, 2004).
  • Another method involves the synthesis of racemic 2-amino-5-hexenoic acid derivatives from Diethyl malonate derivatives, which are subsequently resolved into L- and D-enantiomers (Krishnamurthy et al., 2015).

Molecular Structure Analysis

  • The molecular structure of Diethyl (Boc-amino)malonate and its derivatives is often confirmed through various spectroscopic methods such as NMR and Mass Spectroscopy. X-ray diffraction studies are also utilized for detailed structural analysis (Achutha et al., 2016).

Chemical Reactions and Properties

  • Diethyl (Boc-amino)malonate undergoes various chemical reactions, including reactions with organomagnesium reagents to form arylglycines (Calí & Begtrup, 2004).
  • It is also involved in asymmetric Mannich reactions with malonates and N-Boc aryl and alkyl imines (Song et al., 2006).

Physical Properties Analysis

  • The physical properties of Diethyl (Boc-amino)malonate and its derivatives, such as solubility, melting point, and boiling point, are often characterized in the context of their synthesis and application in organic chemistry. These properties are crucial for determining the conditions under which these compounds can be handled and used in reactions.

Chemical Properties Analysis

  • Diethyl (Boc-amino)malonate exhibits properties typical of malonate esters, including reactivity with amines, acids, and other organic compounds. Its chemical properties are explored in the context of synthesizing various biologically active compounds (Xiong et al., 2018).

Scientific Research Applications

  • Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate serves as an electrophilic amination reagent for Grignard reagents, leading to N-alkylation products. This reagent can be easily converted into N-alkyl-p-anisidine, indicating its utility in synthesizing specific organic compounds (Niwa, Takayama, & Shimizu, 2002).

  • Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate acts as a highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates and arylglycines (Calí & Begtrup, 2004).

  • Pharmaceutical Intermediates : The synthesis of diethyl malonate, a key intermediate in pharmaceutical, colorants, and spicery production, has been improved using phase transfer catalysis and cobalt carbonyl complexes, offering benefits like higher yield, lower cost, and environmental friendliness (Song Wei-hong, 2004).

  • Amino Acid Protection : Amino acids can be protected with diethyl (ethoxymethylene) malonate for easy esterification with different alkylation agents, yielding hydrobromides of amino acid esters (Alaiz et al., 1989).

  • RNA Isolation : Diethyl pyrocarbonate is effective in inhibiting nucleases during the isolation of high molecular weight RNA, facilitating the efficient conversion of nucleic acid components into biologically active RNA (Leonard et al., 1971).

  • Synthesis of Anticancer Drugs : Diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs, was synthesized more efficiently and rapidly, with a total yield of 83.3% (Xiong et al., 2018).

  • Oligonucleotide Glycoconjugates : Orthogonally protected bis(hydroxymethylene)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite enables the synthesis of oligonucleotide glycoconjugates with three different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).

Safety And Hazards

Diethyl (Boc-amino)malonate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection. In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRLHEXGRUWQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145534
Record name Diethyl 2-((tert-butoxycarbonyl)amino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (Boc-amino)malonate

CAS RN

102831-44-7
Record name Diethyl 2-((tert-butoxycarbonyl)amino)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-((tert-butoxycarbonyl)amino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (Boc-amino)malonate
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Record name DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Chaumont, J Baudoux, J Maddaluno… - The Journal of …, 2018 - ACS Publications
A straightforward synthetic pathway allowing the access to anti or syn 2-amino-1,3-diol scaffolds is presented. The strategy relies on a diastereoselective organocatalyzed …
Number of citations: 7 pubs.acs.org
A Šačkus, D Bričkutė, O Paliulis… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A method for the preparation of heterocyclic analogs of α‐aminoadipic acid and its esters based on the imidazo[2,1‐b][1,3]thiazole ring system was developed. In this method, free‐…
Number of citations: 5 onlinelibrary.wiley.com
A Golebiowski, RP Beckett, M Van Zandt, MK Ji… - Bioorganic & medicinal …, 2013 - Elsevier
Substitution at the alpha center of the known human arginase inhibitor 2-amino-6-boronohexanoic acid (ABH) is acceptable in the active site pockets of both human arginase I and …
Number of citations: 36 www.sciencedirect.com
L Saney, KE Christensen, M Genov… - Organic & …, 2023 - pubs.rsc.org
A general route which provides direct access to substituted bicyclic tetramates, making use of Dieckmann cyclisation of oxazolidine derivatives derived from allo-phenylserines, is …
Number of citations: 1 pubs.rsc.org
T Arai, M Ashraful Hoque, N Nishino, HJ Kim, A Ito… - Amino Acids, 2013 - Springer
Cyclic depsipeptide FK228 with an intramolecular disulfide bond is a potent inhibitor of histone deacetylases (HDAC). FK228 is stable in blood because of its prodrug function, whose –…
Number of citations: 11 link.springer.com
I Banerjee, KC Ghosh, E Oheix, M Jean… - The Journal of …, 2021 - ACS Publications
3,4-Dimercaptophenylalanines and 2,3-dimercaptophenylalanines have been synthesized for the first time by nucleophilic substitution of a protected aminomalonate on 3,4- and 2,3-…
Number of citations: 5 pubs.acs.org
S Islam - (No Title), 2011 - kyutech.repo.nii.ac.jp
The organization of DNA in eukaryotic cells is accomplished with the help of histones. Histones are found in octameric form with DNA wrapped around the exterior of the octamer. This …
Number of citations: 1 kyutech.repo.nii.ac.jp
LA Watanabe, B Jose, T Kato, N Nishino, M Yoshida - Tetrahedron letters, 2004 - Elsevier
l-α-Amino-ω-bromoalkanoic acids with side chain lengths varying from 4 to 10 methylene units have been conveniently synthesized as useful intermediates for the synthesis of …
Number of citations: 27 www.sciencedirect.com
XH Li - core.ac.uk
Modulation of the acetylation state of lysine residues found in the accessible N-terminal of core histones plays a pivotal role in the regulation of gene expression.[1, 2] Acetylation and …
Number of citations: 0 core.ac.uk
LA Watanabe, S Haranaka, B Jose, M Yoshida… - Tetrahedron …, 2005 - Elsevier
An efficient and convenient synthesis of both enantiomers of pipecolic acid has been developed using the intramolecular cyclization of 2-amino-6-bromohexanoic acid under mild …
Number of citations: 43 www.sciencedirect.com

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